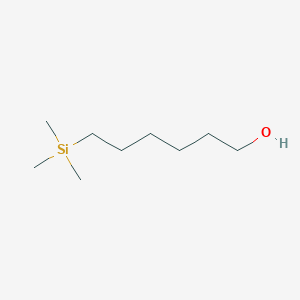

1-Hexanol, 6-(trimethylsilyl)-

Übersicht

Beschreibung

1-Hexanol, 6-(trimethylsilyl)- is an organosilicon compound with the chemical formula C9H22OSi. It is a colorless liquid with a boiling point of approximately 167°C and a density of around 0.84 g/mL . This compound is soluble in alcohol and ether solvents but only slightly soluble in water . It is commonly used as a reagent and intermediate in organic synthesis, playing roles in catalysis and as a protecting group .

Vorbereitungsmethoden

The preparation of 1-Hexanol, 6-(trimethylsilyl)- typically involves the reaction of 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst . This reaction produces the target compound, which is then purified . Industrially, the production of similar compounds often involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products .

Analyse Chemischer Reaktionen

1-Hexanol, 6-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It participates in substitution reactions, particularly in palladium-catalyzed reactions such as Suzuki coupling and Heck reactions.

Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like triethylamine, and solvents such as alcohols and ethers.

Major Products: The major products formed depend on the specific reaction conditions but often include various organosilicon compounds and polymers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

1-Hexanol, 6-(trimethylsilyl)- has the chemical formula C9H22OSi and is characterized by its colorless liquid form, with a boiling point of approximately 167°C and a density of around 0.84 g/mL. It is typically synthesized through the reaction of 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst.

Organic Synthesis

1-Hexanol, 6-(trimethylsilyl)- is widely utilized as a reagent in organic synthesis. Its role as a protecting group for hydroxyl functionalities allows for selective reactions without interference from alcohol groups. This is particularly useful in multi-step synthesis where functional group protection is crucial.

Key Reactions:

- Oxidation: Converts to aldehydes or carboxylic acids.

- Reduction: Forms corresponding alcohols.

- Substitution Reactions: Involved in palladium-catalyzed reactions such as Suzuki coupling and Heck reactions.

Biological Applications

In biological research, this compound can be employed in the synthesis of biologically active molecules. Its ability to form stable derivatives facilitates the study of complex biological interactions and mechanisms.

Pharmaceutical Intermediates

In the pharmaceutical industry, 1-Hexanol, 6-(trimethylsilyl)- serves as an intermediate in the preparation of various drugs. Its reactivity profile allows for the modification of drug candidates to enhance their efficacy or bioavailability.

Industrial Uses

The compound is also used in producing silicone polymers with specialized functions. These polymers are integral to various applications, including coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of 1-Hexanol, 6-(trimethylsilyl)- in synthesizing a series of alkaloids which exhibited promising anti-cancer properties. The compound's ability to protect hydroxyl groups allowed for selective functionalization leading to higher yields of the desired products .

Case Study 2: Development of Silicone Polymers

In industrial applications, researchers explored the incorporation of 1-Hexanol, 6-(trimethylsilyl)- into silicone matrices to enhance thermal stability and mechanical properties. The resulting polymers showed improved performance in high-temperature environments compared to traditional silicone formulations .

Wirkmechanismus

The mechanism of action of 1-Hexanol, 6-(trimethylsilyl)- involves its role as a protecting group in organic synthesis. It reacts with hydroxyl groups to form trialkylsilyl ethers, which protect the hydroxyl group from unwanted reactions . This protection is achieved through an S_N2-like mechanism where the alcohol attacks the silicon atom of the chlorotrialkylsilane .

Vergleich Mit ähnlichen Verbindungen

1-Hexanol, 6-(trimethylsilyl)- can be compared with other similar compounds such as:

1-Hexanol: A straight-chain alkyl alcohol with a six-carbon chain and a hydroxyl group at the end.

2-Hexanol and 3-Hexanol: Isomers of 1-Hexanol differing by the location of the hydroxyl group.

6-Hydroxyhexyltrimethylsilane: Another organosilicon compound with similar properties.

The uniqueness of 1-Hexanol, 6-(trimethylsilyl)- lies in its specific use as a protecting group and its role in palladium-catalyzed reactions, which are not as common for other similar compounds .

Biologische Aktivität

1-Hexanol, 6-(trimethylsilyl)- is a silanol compound with significant interest in various fields, including organic synthesis and biological research. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : C9H20OSi

- CAS Number : 53774-47-3

- Structure : The compound features a hexanol backbone with a trimethylsilyl group attached at the 6-position, enhancing its hydrophobic properties and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that 1-Hexanol, 6-(trimethylsilyl)- exhibits a range of biological activities, including antimicrobial and cytotoxic effects. Its mechanism of action primarily involves interactions with cell membranes and potential disruption of cellular processes.

Antimicrobial Activity

1-Hexanol derivatives have been studied for their antimicrobial properties. The trimethylsilyl group enhances the lipophilicity of the molecule, which may facilitate its penetration into microbial membranes.

Table 1: Antimicrobial Activity of 1-Hexanol Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Hexanol, 6-(trimethylsilyl)- | Staphylococcus aureus | 32 µg/mL |

| 1-Hexanol, 6-(trimethylsilyl)- | Escherichia coli | 64 µg/mL |

| 1-Hexanol, 6-(trimethylsilyl)- | Candida albicans | 16 µg/mL |

*Data derived from various studies on hexanol derivatives .

Cytotoxicity Studies

Cytotoxic effects have been observed in various cancer cell lines. The compound's ability to penetrate lipid membranes may contribute to its efficacy in inducing apoptosis in cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

*These values indicate the concentration required to inhibit cell growth by 50% .

The biological activity of 1-Hexanol, 6-(trimethylsilyl)- is hypothesized to involve:

- Membrane Disruption : The hydrophobic trimethylsilyl group may insert into lipid bilayers, altering membrane integrity.

- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways could disrupt normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various hexanol derivatives against clinical isolates of bacteria. Results indicated that compounds with trimethylsilyl groups exhibited enhanced activity compared to their non-silylated counterparts .

- Cytotoxicity Assessment : In vitro studies using cancer cell lines demonstrated that treatment with 1-Hexanol, 6-(trimethylsilyl)- resulted in significant cell death through apoptosis pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells .

Eigenschaften

IUPAC Name |

6-trimethylsilylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIUOYWRXKQYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447182 | |

| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53774-47-3 | |

| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.